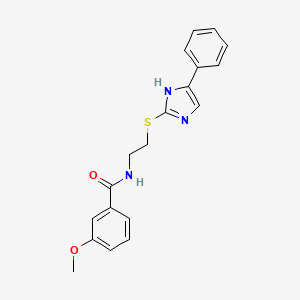

3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-24-16-9-5-8-15(12-16)18(23)20-10-11-25-19-21-13-17(22-19)14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCWQDDXTWRWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps. One common approach is the condensation of 3-methoxybenzoic acid with 2-((5-phenyl-1H-imidazol-2-yl)thio)ethylamine under dehydrating conditions. This reaction is often carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Formation of 3-hydroxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Various substituted benzamide derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds with similar structural features, particularly those containing imidazole and thioether linkages, exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been evaluated for their efficacy against various bacterial strains and fungi. In one study, compounds derived from 2-mercaptobenzimidazole demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The anticancer properties of 3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide are particularly noteworthy. Studies on related compounds have indicated that they can inhibit the proliferation of cancer cells. For example, certain benzamide derivatives displayed IC50 values lower than standard chemotherapy agents like 5-fluorouracil (5-FU), suggesting potential as effective anticancer agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The benzamide core may interact with various receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Impact :

- Electron-Donating Groups (e.g., OCH₃) : Enhance π-π stacking interactions but may reduce metabolic stability compared to halogenated analogs .

- Electron-Withdrawing Groups (e.g., F, CF₃) : Improve binding affinity to targets like kinases or proteases by polarizing the benzamide core .

Physicochemical Properties

Antimicrobial and Anticancer Potential

- Target Compound : The methoxy group may moderate activity compared to nitro-substituted analogs (e.g., ’s compound W1 with a 2,4-dinitrophenyl group), which show stronger antimicrobial effects due to electron-deficient aromatic systems .

- Fluorinated Analogs () : Enhanced anticancer activity reported in benzimidazole-thioether derivatives, attributed to fluorine’s ability to stabilize ligand-receptor interactions .

Enzyme Inhibition

- Triazole/Thiazole Hybrids () : Compounds like 9c exhibit α-glucosidase inhibition (IC₅₀ = 8.2 µM), suggesting the target compound’s imidazole-thioether moiety could similarly target metabolic enzymes .

Computational and Spectroscopic Analysis

- NMR Shifts : The methoxy group in the target compound generates a distinct ^13C NMR signal near 55 ppm (cf. ’s 9f at 55.11 ppm for OCH₃), whereas fluorine substituents () cause deshielding in adjacent carbons .

- Docking Studies : Analogs with bulkier substituents (e.g., CF₃ in ) may occupy larger hydrophobic pockets in target proteins, as seen in docking poses of ’s 9c .

Biological Activity

3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that integrates a methoxy group, a benzamide moiety, and an imidazole ring linked through a thioether. This unique structure suggests potential biological activities that merit detailed exploration.

Structural Characteristics

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The methoxy group enhances solubility and pharmacokinetic properties, which are crucial for drug development.

| Structural Feature | Description |

|---|---|

| Methoxy Group | Influences solubility and pharmacokinetics |

| Benzamide Moiety | Common pharmacophore associated with various biological effects |

| Imidazole Ring | Engages in critical interactions influencing enzyme activity and receptor binding |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, derivatives containing imidazole rings have shown significant antibacterial effects against various pathogens.

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures exhibited MIC values ranging from 40 to 50 µg/mL against strains such as E. faecalis and P. aeruginosa .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies on related imidazole-containing compounds demonstrated significant cytotoxic effects against several cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), Hep-2 (laryngeal cancer), and P815 (mice mastocytoma).

- IC50 Values : Some derivatives exhibited IC50 values as low as 3.25 mg/mL against Hep-2 cells, indicating promising anticancer activity .

The mechanism of action for compounds like this compound likely involves:

- Enzyme Inhibition : The imidazole moiety may bind to metal ions or enzyme active sites, inhibiting their activity.

- Receptor Modulation : The benzamide core may interact with specific proteins or receptors, modulating their function.

- Induction of Apoptosis : Studies indicate that treated cancer cells exhibit alterations in cell viability and morphology, suggesting that apoptosis may be initiated .

Case Studies

A series of studies have been conducted to evaluate the biological activities of related compounds:

-

Antibacterial Study :

- Compounds were tested against common bacterial strains.

- Results indicated effective inhibition comparable to standard antibiotics like ceftriaxone.

-

Cytotoxicity Assessment :

- Various derivatives were screened for their effects on cancer cell lines.

- Notable findings included significant reductions in cell viability at specific concentrations.

-

In Vivo Studies :

- Animal models were employed to assess the therapeutic potential and toxicity profiles of these compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-methoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-((5-phenyl-1H-imidazol-2-yl)thio)ethylamine and 3-methoxybenzoyl chloride. Key optimizations include using polar aprotic solvents (e.g., DMF or pyridine) with a base (e.g., triethylamine) to facilitate amide bond formation. Microwave-assisted synthesis (50–100°C, 15–30 min) significantly reduces reaction time and improves yields compared to conventional heating . Post-synthesis purification via column chromatography and recrystallization ensures purity. Structural validation requires 1H/13C NMR, IR spectroscopy, and elemental analysis .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming the methoxy group (δ ~3.8 ppm for OCH3), aromatic protons, and thioether linkage.

- IR Spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and C-S bonds (~650 cm⁻¹).

- Elemental Analysis : Validates stoichiometric ratios (C, H, N, S) to confirm purity .

- X-ray Crystallography (if applicable): Resolves crystal packing and hydrogen-bonding networks (e.g., N-H···N interactions) that influence stability .

Q. What in vitro models are typically used for preliminary biological activity screening?

- Methodological Answer : Standard cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., prostate, non-small cell lung cancer) evaluate antiproliferative effects. Apoptosis induction is assessed via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. Comparative studies with structural analogs suggest thioether and imidazole moieties enhance activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity across derivatives?

- Methodological Answer : Systematic substitution of the imidazole’s phenyl group (e.g., electron-withdrawing/-donating groups) and benzamide’s methoxy position can clarify SAR. Molecular docking predicts binding to targets like PFOR enzymes or kinases, validated by enzymatic inhibition assays. For example, fluorophenyl substitutions on imidazole improve binding affinity in analogs . Contradictions in cytotoxicity data may arise from solubility differences, addressed via logP measurements and formulation optimization .

Q. What mechanistic insights can computational modeling provide for this compound’s biological activity?

- Methodological Answer : Density functional theory (DFT) calculations analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular dynamics simulations model interactions with biological targets (e.g., kinase ATP-binding pockets). Docking studies with analogs (e.g., nitazoxanide derivatives) suggest hydrogen bonding with active-site residues (e.g., N-H···O interactions) .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

- Methodological Answer : X-ray crystallography reveals centrosymmetric dimers stabilized by N-H···N hydrogen bonds (2.8–3.0 Å), enhancing thermal stability. Non-classical C-H···O/F interactions further stabilize packing. These features inform storage conditions (e.g., desiccated, inert atmosphere) and solvent selection for reactions .

Q. What advanced analytical methods are employed to assess degradation pathways under physiological conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS identify degradation products (e.g., hydrolysis of the amide bond or oxidation of the thioether). Forced degradation under acidic/alkaline conditions quantifies susceptibility, guiding prodrug design .

Q. How does microwave irradiation improve the efficiency of synthesizing this compound?

- Methodological Answer : Microwave irradiation (100–150 W) reduces reaction time from hours to minutes by enhancing thermal uniformity. For example, amide coupling under microwaves achieves >90% yield in 20 minutes vs. 6 hours conventionally. Real-time monitoring via FTIR or Raman spectroscopy optimizes reaction endpoints .

Q. What strategies are used to enhance the compound’s bioavailability for in vivo studies?

- Methodological Answer : Nanoformulation (e.g., liposomes or PLGA nanoparticles) improves aqueous solubility. PEGylation of the thioether group or methoxy substitution with hydrophilic groups (e.g., -OH) enhances permeability. Pharmacokinetic studies in rodent models assess bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.